
2-(1-Methyl-1H-pyrrol-2-yl)phenol
Übersicht
Beschreibung
2-(1-Methyl-1H-pyrrol-2-yl)phenol is an organic compound that features a phenol group attached to a pyrrole ring. The presence of both phenolic and pyrrolic functionalities makes this compound interesting for various chemical and biological applications. The phenol group is known for its antioxidant properties, while the pyrrole ring is a common structural motif in many biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)phenol can be achieved through several methods. One common approach involves the condensation of 1-methylpyrrole with a phenolic compound under acidic conditions. Another method includes the use of Suzuki–Miyaura coupling, where a boronic acid derivative of pyrrole is coupled with a halogenated phenol in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1-Methyl-1H-pyrrol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrrole ring can be reduced under specific conditions.
Substitution: Both the phenol and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the pyrrole ring.
Substitution: Various substituted phenolic and pyrrolic compounds.
Wissenschaftliche Forschungsanwendungen
2-(1-Methyl-1H-pyrrol-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(1-Methyl-1H-pyrrol-2-yl)phenol involves its interaction with various molecular targets. The phenol group can donate hydrogen atoms, acting as an antioxidant, while the pyrrole ring can interact with biological macromolecules, influencing their function. The compound may also modulate specific signaling pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A saturated analog of pyrrole, commonly used in medicinal chemistry.
Phenol: A simpler analog without the pyrrole ring, known for its antiseptic properties.
Pyrrole: The parent compound, lacking the phenolic group.
Uniqueness: 2-(1-Methyl-1H-pyrrol-2-yl)phenol is unique due to the combination of phenolic and pyrrolic functionalities, which confer both antioxidant and potential therapeutic properties. This dual functionality makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C11H11NO |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
2-(1-methylpyrrol-2-yl)phenol |
InChI |
InChI=1S/C11H11NO/c1-12-8-4-6-10(12)9-5-2-3-7-11(9)13/h2-8,13H,1H3 |
InChI-Schlüssel |
XXTGMCVSILHEHG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC=C1C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
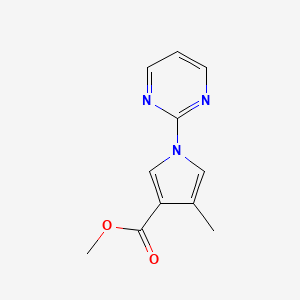


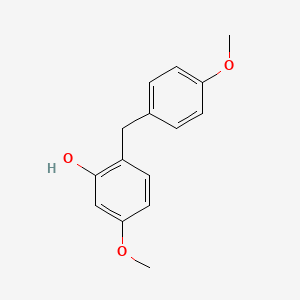
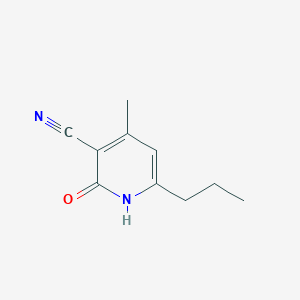
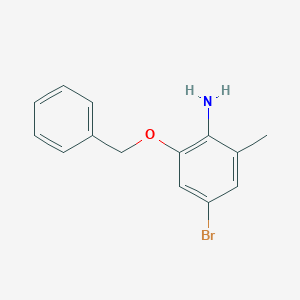

![1H-Pyrrole-2,5-dione, 1-[3-(tributylstannyl)phenyl]-](/img/structure/B8666905.png)
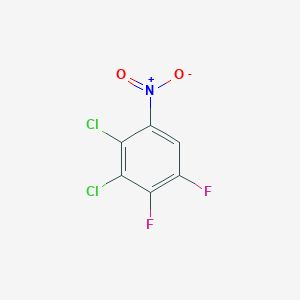
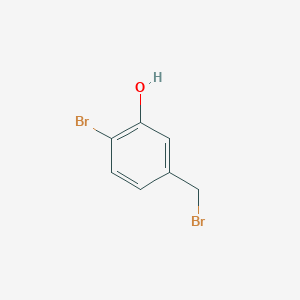
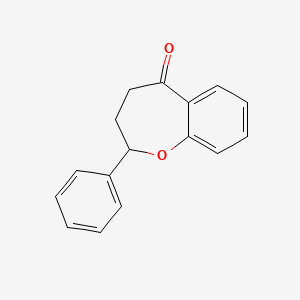
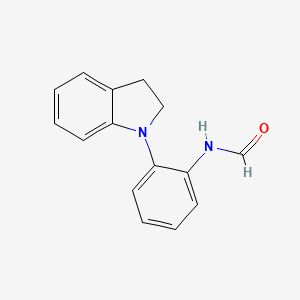
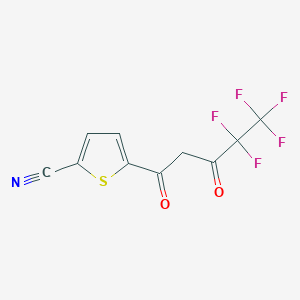
![6-[hydroxy(1-trityl-1H-imidazol-4-yl)methyl]-N-methyl-2-naphthamide](/img/structure/B8666971.png)
